molecular formula C13H14O3 B2529210 2-Tert-butylbenzofuran-5-carboxylic acid CAS No. 190067-61-9

2-Tert-butylbenzofuran-5-carboxylic acid

Cat. No. B2529210
M. Wt: 218.252
InChI Key: IEFNWBGIVYUJAM-UHFFFAOYSA-N
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Description

2-Tert-butylbenzofuran-5-carboxylic acid is a chemical compound that is part of the benzofuran family, characterized by a benzene ring fused to a furan ring. The tert-butyl group attached to the benzene ring and the carboxylic acid functionality at the 5-position on the furan ring are indicative of its potential for further chemical modification and its utility in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds, such as 2,3-dihydrobenzofuran-3-ylacetic acids, has been achieved through electrochemical aryl radical generation and cyclization-carboxylation sequences . Aryl radical cyclization with alkyne followed by tandem carboxylation has been used to produce succinic acid derivatives, which are structurally related to 2-tert-butylbenzofuran-5-carboxylic acid . Additionally, the activation of carboxylic acids into their active esters using tert-butyl carbonates has been reported, which could be a relevant method for modifying the carboxylic acid group of 2-tert-butylbenzofuran-5-carboxylic acid .

Molecular Structure Analysis

While the specific molecular structure of 2-tert-butylbenzofuran-5-carboxylic acid is not directly discussed, the crystallographic study of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate provides insight into the types of analysis that could be performed on similar compounds. Such studies include X-ray diffraction to determine the crystal structure and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butyl and carboxylic acid functionalities has been explored in various contexts. For instance, halomethyl derivatives of furan-2-carboxylic acid have been shown to react with nucleophilic agents, suggesting that 2-tert-butylbenzofuran-5-carboxylic acid could undergo similar nucleophilic substitution reactions . The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid through bromination and oxidation processes indicates the potential for oxidative transformations in the synthesis or modification of 2-tert-butylbenzofuran-5-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-tert-butylbenzofuran-5-carboxylic acid can be inferred from related compounds. For example, the tert-butyl group is known to impart steric bulk, which can influence the compound's reactivity and solubility. The carboxylic acid functionality suggests the compound will have acidic properties and the ability to form esters and amides . Thermal analysis, such as DSC and TGA, can provide information on the compound's stability and decomposition patterns, as demonstrated in the study of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate .

Scientific Research Applications

Benzofuran Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
  • Methods of Application : Benzofuran compounds are studied, characterized, and screened for possible biological activities . Novel methods for constructing benzofuran rings have been discovered .
  • Results or Outcomes : The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

Carboxylic Acids

  • Scientific Field : Organic Synthesis, Nanotechnology, and Polymers
  • Summary of Application : Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers .
  • Methods of Application : The application of carboxylic acids in these areas includes obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification .
  • Results or Outcomes : Carboxylic acids have proven to be useful in a variety of applications due to their versatility .

Benzofuran Derivatives

  • Scientific Field : Antiviral Research
  • Summary of Application : Benzofuran compounds have been found to have anti-hepatitis C virus activity .
  • Methods of Application : Benzofuran compounds are synthesized and then tested for their antiviral properties .
  • Results or Outcomes : A novel macrocyclic benzofuran compound has been discovered that has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

tert-Butyloxycarbonyl-Protected Amino Acids

  • Scientific Field : Organic Synthesis
  • Summary of Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used in dipeptide synthesis .
  • Methods of Application : Boc-AAILs are prepared and used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Benzofuran Derivatives

  • Scientific Field : Anticancer Research
  • Summary of Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
  • Methods of Application : These compounds are synthesized and then tested for their anticancer properties .
  • Results or Outcomes : The novel scaffold compounds of benzothiophene and benzofuran have shown promising results in anticancer research .

Benzofuran Derivatives

  • Scientific Field : Organic Synthesis
  • Summary of Application : Complex benzofuran derivatives are constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
  • Methods of Application : The benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
  • Results or Outcomes : This method has been used to synthesize a variety of complex benzofuran derivatives .

properties

IUPAC Name

2-tert-butyl-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(2,3)11-7-9-6-8(12(14)15)4-5-10(9)16-11/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFNWBGIVYUJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(O1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butylbenzofuran-5-carboxylic acid

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